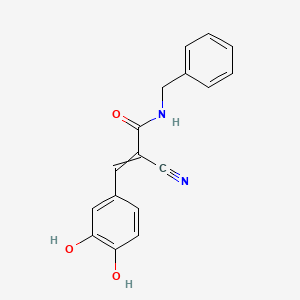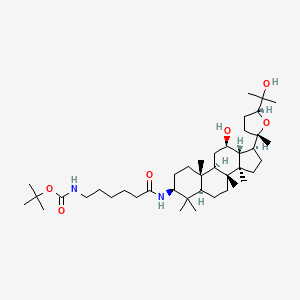
P-gp modulator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-glycoprotein modulator 1 is a compound that interacts with P-glycoprotein, a membrane transporter protein involved in the efflux of various substances out of cells. P-glycoprotein plays a significant role in multidrug resistance, particularly in cancer cells, by pumping out chemotherapeutic agents, thereby reducing their efficacy. P-glycoprotein modulator 1 is designed to inhibit or modulate the activity of P-glycoprotein, potentially enhancing the effectiveness of chemotherapeutic treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein modulator 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions can vary, but typically involve:
Formation of Intermediates: Initial steps may include the preparation of aromatic or heteroaromatic intermediates through reactions such as nitration, halogenation, or Friedel-Crafts acylation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the core structure of the modulator.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups, such as hydroxyl, amino, or carboxyl groups, to enhance the activity and selectivity of the modulator.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of P-glycoprotein modulator 1 involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized for large-scale production, including temperature, pressure, and solvent selection.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Continuous Flow Processes: Continuous flow processes may be used to improve efficiency and reduce production costs.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
P-glycoprotein modulator 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups, such as halogens, nitro groups, or alkyl groups, into the compound.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments or modify its functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds, or alkyl halides.
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid, sulfuric acid, or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction and conditions used. For example:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Hydrolysis: Smaller fragments or modified functional groups.
Wissenschaftliche Forschungsanwendungen
P-glycoprotein modulator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of P-glycoprotein and its interactions with various substrates and inhibitors.
Biology: Employed in research to understand the role of P-glycoprotein in cellular processes, such as drug transport and resistance.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein-mediated drug efflux in cancer cells.
Industry: Utilized in the development of new drugs and therapies targeting P-glycoprotein to overcome multidrug resistance.
Wirkmechanismus
P-glycoprotein modulator 1 exerts its effects by binding to P-glycoprotein and inhibiting its activity. The mechanism involves:
Binding to P-glycoprotein: The modulator binds to specific sites on P-glycoprotein, preventing it from interacting with its substrates.
Inhibition of Efflux: By inhibiting P-glycoprotein, the modulator prevents the efflux of chemotherapeutic agents from cancer cells, increasing their intracellular concentration and enhancing their efficacy.
Molecular Targets and Pathways: The primary molecular target is P-glycoprotein itself, and the pathways involved include those related to drug transport and resistance.
Vergleich Mit ähnlichen Verbindungen
P-glycoprotein modulator 1 can be compared with other similar compounds, such as:
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein, but with different binding sites and mechanisms.
Cyclosporine A: An immunosuppressant that inhibits P-glycoprotein, but with additional effects on the immune system.
Elacridar: A potent and selective P-glycoprotein inhibitor with a different chemical structure and binding affinity.
Uniqueness
P-glycoprotein modulator 1 is unique in its specific binding sites and mechanisms of action, which may offer advantages in terms of selectivity and efficacy compared to other P-glycoprotein inhibitors.
Eigenschaften
Molekularformel |
C41H72N2O6 |
|---|---|
Molekulargewicht |
689.0 g/mol |
IUPAC-Name |
tert-butyl N-[6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C41H72N2O6/c1-35(2,3)49-34(46)42-24-14-12-13-15-32(45)43-30-18-20-38(8)28(36(30,4)5)17-22-39(9)29(38)25-27(44)33-26(16-21-40(33,39)10)41(11)23-19-31(48-41)37(6,7)47/h26-31,33,44,47H,12-25H2,1-11H3,(H,42,46)(H,43,45)/t26-,27+,28-,29+,30-,31+,33-,38-,39+,40+,41-/m0/s1 |
InChI-Schlüssel |
VDINNMXEKZJEKS-OVMOOWNWSA-N |
Isomerische SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)NC(=O)CCCCCNC(=O)OC(C)(C)C)C)C)O)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1NC(=O)CCCCCNC(=O)OC(C)(C)C)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)
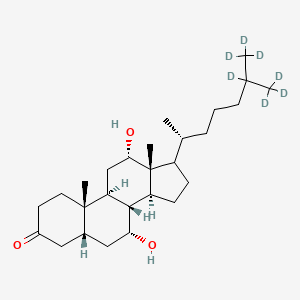
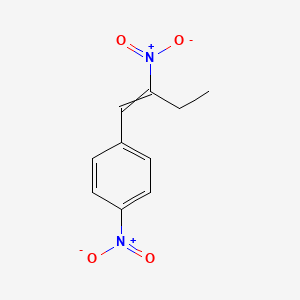
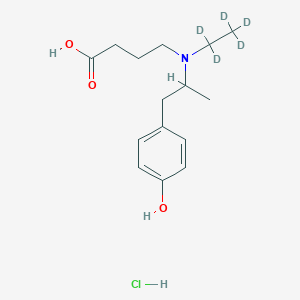
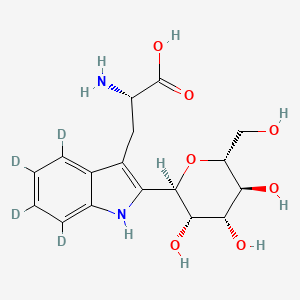
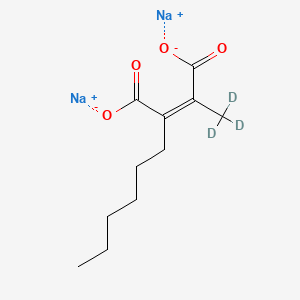
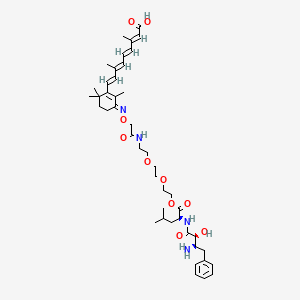
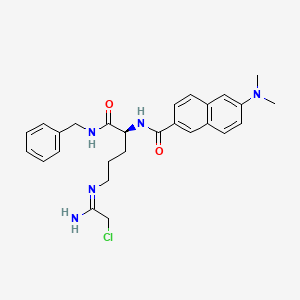
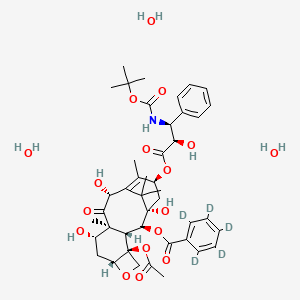


![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

